molecular formula C14H11N3O B1665480 N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide CAS No. 219501-57-2

N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide

Cat. No. B1665480
M. Wt: 237.26 g/mol
InChI Key: WTPBNYGXGYMXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. AMP423 was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, AMP423 was not myelosuppressive.

Scientific Research Applications

  • Antitumor Activity : N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide derivatives have been investigated for their antitumor properties. A study by Iyengar et al. (1999) synthesized a set of 20 2-cyanoaziridine-1-carboxamides and found them active against a variety of solid and hematological tumor cells, including strains resistant to standard chemotherapeutic agents like doxorubicin and mitoxantrone. Their potency in these assays correlated with the lipophilicity of substituents, highlighting the compound's potential in cancer therapy (Iyengar et al., 1999).

  • Synthesis and Reactivity : Aleksandrov et al. (2017) conducted a study on the synthesis and reactivity of related compounds, focusing on N-(1-Naphthyl)furan-2-carboxamide. This research is significant for understanding the chemical properties and potential applications of N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide derivatives in various fields, including medicinal chemistry (Aleksandrov et al., 2017).

  • Mechanism of Action and Anti-Tumor Activity : Dorr et al. (2012) evaluated the anti-tumor activity and mechanism of action of AMP423, a naphthyl derivative of 2-cyanoaziridine-1-carboxamide. The study demonstrated that AMP423 has pro-oxidant effects similar to imexon, greater cytotoxic potency in vitro, and anti-tumor activity in hematologic tumors in vivo. This suggests the potential of such derivatives in cancer treatment (Dorr et al., 2012).

  • Photocycloaddition Reaction : Kohmoto et al. (2001) explored the photocycloaddition reaction of naphthyl-N-(naphthylcarbonyl)carboxamides, relevant to the study of N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide. This research provides insights into the chemical behavior of such compounds under different conditions, which is crucial for their application in various scientific domains (Kohmoto et al., 2001).

  • Antibacterial Evaluation : Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, including an N-(1-naphthyl) derivative, and evaluated their potential as antimicrobial agents. The study's findings contribute to the understanding of the antibacterial properties of such compounds (Pitucha et al., 2011).

properties

CAS RN

219501-57-2

Product Name

N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-cyano-N-naphthalen-1-ylaziridine-1-carboxamide

InChI

InChI=1S/C14H11N3O/c15-8-11-9-17(11)14(18)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,9H2,(H,16,18)

InChI Key

WTPBNYGXGYMXNL-UHFFFAOYSA-N

SMILES

C1C(N1C(=O)NC2=CC=CC3=CC=CC=C32)C#N

Canonical SMILES

C1C(N1C(=O)NC2=CC=CC3=CC=CC=C32)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMP423;  AMP-423;  AMP 423.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
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N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
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N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
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N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
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N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide

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